N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a 1H-pyrazolo[3,4-d]pyrimidin-4-amine core. Key structural features include:
- 4-amine substitution: A 4-methylbenzyl group, contributing to steric and electronic interactions with biological targets.
This compound is hypothesized to exhibit kinase or receptor antagonism based on structural similarities to known inhibitors (e.g., S29 in ) .
Properties
Molecular Formula |
C20H19N5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-14-3-7-16(8-4-14)11-21-19-18-12-24-25(20(18)23-13-22-19)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,21,22,23) |
InChI Key |
LVLTWXBDJJNVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
4-Methylphenylhydrazine reacts with 4-methylbenzaldehyde in ethanol under reflux (78–80°C, 6–8 hours) to form the hydrazone intermediate. The reaction proceeds via nucleophilic addition, yielding a crystalline product that is isolated by filtration (yield: 85–90%).
Cyclization to Pyrazolo[3,4-d]Pyrimidine
The hydrazone intermediate undergoes cyclization with formamide or trimethyl orthoformate at elevated temperatures (120–140°C, 4–6 hours). This step forms the pyrazolo[3,4-d]pyrimidine scaffold through intramolecular dehydration and ring closure. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
Functionalization with 4-Methylbenzylamine
The final step involves nucleophilic substitution at the C4 position of the pyrimidine ring. The cyclized intermediate reacts with 4-methylbenzylamine in dimethylformamide (DMF) at 80–90°C for 12–16 hours, facilitated by potassium carbonate as a base. The product precipitates upon cooling and is recrystallized from ethanol (yield: 70–75%).
Cyclocondensation with Aryl Nitriles
Alternative routes employ cyclocondensation reactions between 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles and aryl nitriles.
Reaction Conditions
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile reacts with 4-methylbenzyl cyanide in the presence of potassium t-butoxide (1.2 equiv) in refluxing t-butanol (4–7 hours). The reaction proceeds via nucleophilic attack at the nitrile carbon, followed by cyclization to form the pyrimidine ring.
Purification and Yield
The product is isolated by solvent evaporation, neutralized with 1N HCl, and recrystallized from ethanol. This method achieves moderate yields (72–78%) but requires stringent moisture control to prevent hydrolysis of the nitrile group.
Microwave-Assisted Multi-Component Synthesis
Microwave irradiation significantly reduces reaction times and improves yields in multi-component syntheses.
Protocol Overview
A mixture of methyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate, trimethyl orthoformate, and 4-methylbenzylamine is irradiated at 160°C for 55 minutes in ethanol. The one-pot reaction simultaneously forms the pyrimidine ring and introduces the 4-methylbenzyl substituent.
Advantages
-
Time Efficiency : 55 minutes vs. 12–16 hours in conventional heating.
-
Yield Improvement : 83% vs. 70–75% in stepwise methods.
-
Reduced Purification : Products precipitate directly, eliminating chromatography.
Alternative Synthetic Approaches
Use of Triethyl Orthoformate and Acetic Anhydride
Ethyl N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)formimidate, synthesized from triethyl orthoformate and acetic anhydride, reacts with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core. Subsequent alkylation with 4-methylbenzyl bromide yields the final product (overall yield: 65%).
Solid-Phase Synthesis
Immobilized 5-amino-pyrazole derivatives on Wang resin undergo cyclocondensation with nitriles, followed by cleavage with trifluoroacetic acid. While scalable, this method suffers from lower yields (50–55%) due to incomplete resin loading.
Comparative Analysis of Preparation Methods
Optimization Strategies
Solvent Selection
Catalysis
-
Palladium Catalysts : Pd(OAc)₂ (0.5 mol%) accelerates C–N coupling in alkylation steps, improving yields to 80–82%.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic intermediates, enabling enantioselective synthesis.
Challenges and Limitations
-
Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole rings necessitates careful stoichiometric control.
-
Functional Group Sensitivity : Electron-withdrawing groups on aryl nitriles reduce cyclocondensation efficiency.
-
Scalability : Microwave methods face batch size limitations compared to conventional reflux .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 281.36 g/mol. The structure features a pyrazolo-pyrimidine core substituted with 4-methylbenzyl and p-tolyl groups, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold, including N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anticancer properties. These compounds have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, making it a promising approach in cancer therapy .
Antiviral Activity
Recent studies have also highlighted the compound's potential as an antiviral agent. Specifically, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown activity against viruses such as Zika virus. Structure-activity relationship (SAR) studies suggest that modifications to the peripheral rings can enhance antiviral efficacy while maintaining low cytotoxicity . This opens avenues for developing new antiviral therapies based on this chemical structure.
Enzyme Inhibition Studies
The compound has been identified as a potent inhibitor of specific enzymes involved in various biochemical pathways. For example, it has shown inhibitory effects on certain kinases that play roles in tumor growth and proliferation . The mechanism of action typically involves binding to the active site of these enzymes, thereby preventing substrate interaction and subsequent biochemical reactions.
Case Study: CDK2 Inhibition
In a study focused on developing new CDK2 inhibitors, this compound was synthesized and evaluated for its inhibitory activity. The results indicated that the compound effectively reduced CDK2 activity in vitro, leading to decreased proliferation of cancer cell lines .
Case Study: Antiviral Efficacy Against Zika Virus
Another significant study assessed the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against Zika virus. The findings demonstrated that modifications to the N-(4-methylbenzyl) group enhanced the compound's ability to inhibit viral replication without causing significant cytotoxic effects on host cells . This suggests potential applications in treating viral infections.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 2) may reduce bioavailability due to increased polarity, whereas lipophilic groups (e.g., p-tolyl in the target) enhance membrane penetration .
- Halogenated substituents (e.g., chloro in S29) correlate with potent kinase inhibition but may increase toxicity risks .
- Bulkier groups (e.g., naphthalenyl in ) improve target affinity but could limit blood-brain barrier penetration .
Pharmacokinetic and Delivery Considerations
- Solubility : The target’s methyl groups may improve solubility in lipid-based formulations compared to nitro- or chloro-substituted analogs (e.g., Compound 2) .
- CNS penetration : Compounds with tertiary amines (e.g., 17g in ) show CNS activity, whereas the target’s benzyl group may limit this property .
Selectivity and Toxicity Profiles
- Off-target effects: S29’s fluorobenzyl group reduces off-target interactions compared to non-halogenated analogs . The target’s 4-methylbenzyl group may similarly enhance selectivity.
- Toxicity : Chloroethyl substituents (e.g., in ) are associated with higher cytotoxicity, whereas the target’s simpler alkyl/aryl groups may lower risks .
Biological Activity
N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, with a focus on its pharmacological properties.
Synthesis and Structural Insights
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, often involves multi-component reactions. A notable method employs microwave irradiation for efficient synthesis, yielding high purity compounds with significant yields. For instance, a study optimized conditions for synthesizing various pyrazolo derivatives, achieving yields up to 83% under specific solvent conditions .
Table 1: Synthesis Conditions and Yields of Pyrazolo Derivatives
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Toluene | 160 | 35 | 10 |
| MeCN | 160 | 35 | 66 |
| Ethanol | 160 | 55 | 83 |
Antitumor Activity
Pyrazolo derivatives have been extensively studied for their antitumor properties. This compound has shown promise as a potential inhibitor of various cancer-related targets. For example, compounds in this class have demonstrated significant inhibitory activity against BRAF(V600E), a common mutation in melanoma, as well as other kinases involved in tumor progression .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, pyrazolo derivatives exhibit anti-inflammatory and antibacterial effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and exhibit antibacterial activity against resistant strains of bacteria. The structure-activity relationship studies suggest that modifications at specific positions on the pyrazolo scaffold can enhance these biological activities .
Table 2: Biological Activities of Pyrazolo Derivatives
| Activity Type | Description |
|---|---|
| Antitumor | Inhibition of BRAF(V600E) and other kinases |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
| Antibacterial | Effective against antibiotic-resistant bacteria |
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives in preclinical models:
- BRAF Inhibition : A study demonstrated that a related pyrazolo derivative effectively inhibited cell proliferation in BRAF-mutant melanoma cell lines, leading to significant tumor regression in xenograft models.
- Anti-inflammatory Effects : Another investigation revealed that a structurally similar compound reduced lipopolysaccharide-induced inflammation in murine models by downregulating TNF-α and IL-6 levels.
- Antibacterial Activity : A series of pyrazolo derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
Q & A
Q. What are the common synthetic routes for N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by functionalization of the N4 position. Key steps include:
- Core formation : Cyclization of precursors like pyrazolo[3,4-d]pyrimidin-4-ol derivatives with alkylating agents (e.g., 4-methylbenzyl chloride) under phase-transfer catalysis (PTC) in solvents like DMF or acetonitrile .
- Substitution reactions : Introduction of the p-tolyl group via nucleophilic aromatic substitution or coupling reactions. For example, reacting 1-phenyl derivatives with p-tolylboronic acids under Suzuki-Miyaura conditions .
- Optimization : Temperature control (60–100°C) and use of catalysts (e.g., TBAB) improve yields (typically 60–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What biological targets are associated with pyrazolo[3,4-d]pyrimidine derivatives?
This class acts as bioisosteres of purines, targeting:
- Kinases : Inhibition of BTK (Bruton’s tyrosine kinase) and EGFR (epidermal growth factor receptor) via competitive binding to ATP pockets .
- Enzymes : Interaction with phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs) due to structural mimicry of adenine .
- Receptors : Antagonism of serotonin receptors (e.g., 5-HT₂A) via piperazine-like substituents in analogs .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Structural analogs : Compare activity of N-(4-methylbenzyl) vs. N-(4-methoxybenzyl) derivatives to assess substituent effects .
- Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental data .
Q. What strategies optimize the synthesis yield of this compound?
- Solvent selection : DMF improves solubility of intermediates compared to ethanol .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency by 20–30% .
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions during cyclization .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) achieves >95% purity .
Q. How does computational modeling aid in understanding its mechanism of action?
- DFT calculations : Predict electron density distribution, identifying nucleophilic (N1) and electrophilic (C6) sites for reactions .
- Molecular Dynamics (MD) : Simulate binding stability in kinase ATP pockets (e.g., BTK) over 100-ns trajectories .
- QSAR models : Correlate substituent bulk (e.g., 4-methylbenzyl) with inhibitory potency (R² > 0.85 in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
